![molecular formula C16H16BrN3O2 B235362 N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to be effective in the treatment of various types of cancer. BMN-673 has gained significant attention in the scientific community due to its potential as a cancer therapy.
Mecanismo De Acción
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide leads to the accumulation of DNA damage, which can be lethal to cancer cells. BMN-673 is a potent and selective inhibitor of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects
BMN-673 has been shown to have a significant impact on cancer cells. It induces DNA damage and cell death in cancer cells, while having minimal effects on normal cells. BMN-673 has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN-673 is a potent and selective N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitor, which makes it an attractive candidate for cancer therapy. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, BMN-673 has some limitations for lab experiments. It is a synthetic compound that can be difficult and expensive to synthesize. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.
Direcciones Futuras
There are several potential future directions for the development of BMN-673. One area of research is the optimization of BMN-673 for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers to predict response to BMN-673. Additionally, there is ongoing research to identify other targets for N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitors, which could lead to the development of new and more effective cancer therapies.
Métodos De Síntesis
BMN-673 is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with nicotinic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure BMN-673.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes BMN-673 particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated tumors.
Propiedades
Nombre del producto |
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide |
|---|---|
Fórmula molecular |
C16H16BrN3O2 |
Peso molecular |
362.22 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-10-13(19-16(21)12-2-1-5-18-11-12)3-4-15(14)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
Clave InChI |
XKAJPWZOWCTNJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



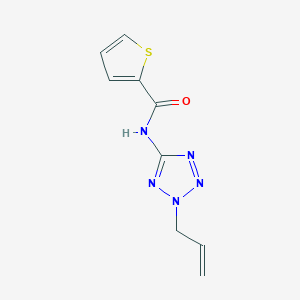
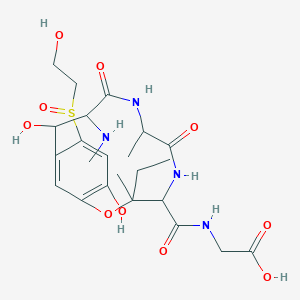
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
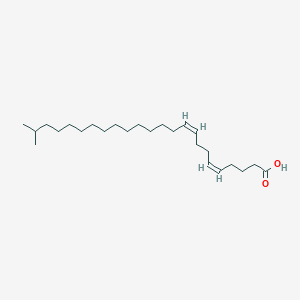
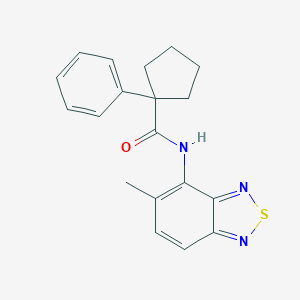
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
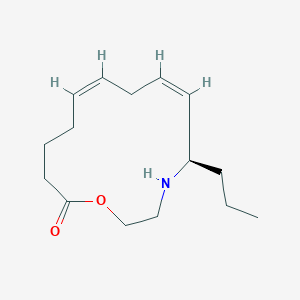
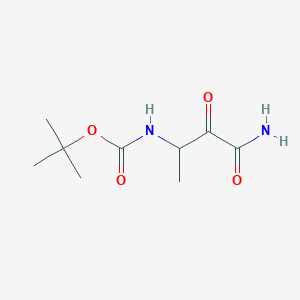
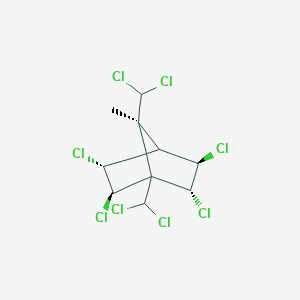
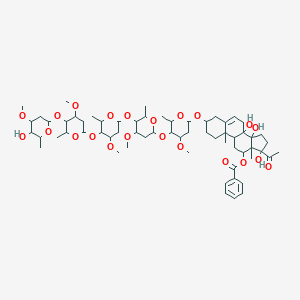
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)